molecular formula C17H18N2O5 B1400416 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester CAS No. 1247883-69-7

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester

Cat. No. B1400416
M. Wt: 330.33 g/mol
InChI Key: DTZBETUIKNRSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester” is a chemical compound with the CAS Number: 1247883-69-7 . It has a molecular weight of 330.34 g/mol . This compound is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Oxazolopyridines

Research by Gelmi et al. (1992) demonstrated the synthesis of oxazolo[5,4-b]pyridines, which could be achieved by heating specific iminophosphoranes and alkylideneoxazol-5(4H)-ones. This study provides insight into the potential synthesis routes involving compounds related to 6,7-dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid (Gelmi et al., 1992).

Development of Pyridine Derivatives

Shuvalov et al. (2021) explored the synthesis of various pyridine derivatives, such as 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which are closely related to the chemical structure of interest. These derivatives were created using specific reactions involving oxazol-5(4H)-ones (Shuvalov et al., 2021).

Creation of Heterocyclic Compounds

The study by El-Kashef et al. (2010) involved the synthesis of various pyridothienopyrimidine derivatives using compounds like ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This research provides valuable insights into the synthesis of complex heterocyclic compounds that may share characteristics with 6,7-dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid (El-Kashef et al., 2010).

Synthesis of Oxazolopyridines from Amino Acids

Swaleh and Liebscher (2002) developed a novel strategy for synthesizing polyhydroxypiperidines, which can be seen as iminoglycitols or 2,6-dideoxyazasugars. This approach involved the use of alpha-benzolsulfonylamino esters and 2-bromo-3-(bromomethyl)oxazoles, which are relevant to the synthesis pathways of oxazolopyridines like the compound of interest (Swaleh & Liebscher, 2002).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302) and may cause eye irritation (H320) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

As for future directions, it’s hard to say without more specific information on the current uses and research involving this compound. It’s worth noting that this compound is intended for research use only and is not intended for human or veterinary use .

properties

IUPAC Name

5-O-benzyl 2-O-ethyl 6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-22-16(20)15-18-13-10-19(9-8-14(13)24-15)17(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZBETUIKNRSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
Reactant of Route 6
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester

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